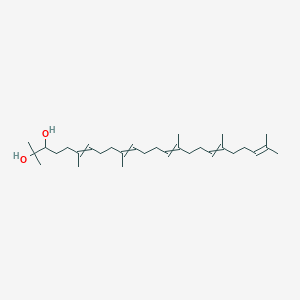

(+/-)-Squalene-2,3-diol; 2,3-Dihydroxysqualene; Squalene glycol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

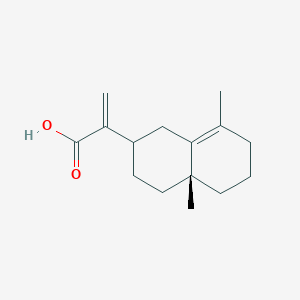

Squalene-2,3-diol: is an organic compound with the chemical formula C30H52O2 . It is a white crystalline solid that is soluble in organic solvents . This compound is a derivative of squalene, a natural triterpene that is widely distributed in nature, particularly in shark liver oil and plant sources.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Squalene-2,3-diol can be synthesized by reacting triacosahexaenone with sodium dihydride to yield the corresponding diol product . The specific reaction conditions and process can be optimized according to the experimental requirements.

Industrial Production Methods: Industrial production of squalene-2,3-diol often involves the extraction of squalene from renewable sources such as oil-deodoriser distillates produced by the vegetable oil production chain . The extracted squalene is then subjected to hydrogenation and other chemical processes to obtain squalene-2,3-diol.

Analyse Chemischer Reaktionen

Types of Reactions: Squalene-2,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Squalene-2,3-diol can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield squalene-2,3-dione, while reduction may produce squalane.

Wissenschaftliche Forschungsanwendungen

Chemistry: Squalene-2,3-diol is used as a precursor in the synthesis of various triterpenoids and sterols. It is also utilized in the study of biosynthetic pathways and enzymatic reactions .

Biology: In biological research, squalene-2,3-diol is studied for its role in cellular processes and its potential as an antioxidant .

Medicine: It is also being investigated for its role in skin protection and as a component in drug delivery systems .

Industry: In the industrial sector, squalene-2,3-diol is used in the formulation of cosmetics and skincare products due to its emollient properties .

Wirkmechanismus

Squalene-2,3-diol exerts its effects through various mechanisms. It is a highly effective oxygen-scavenging agent, which contributes to its antioxidative properties . Additionally, it may inhibit Ras farnesylation and modulate carcinogen activation, thereby exhibiting chemopreventive activity . The compound also plays a role in protecting cells against lipid peroxidation, which is crucial for cell survival .

Vergleich Mit ähnlichen Verbindungen

2,3-Oxidosqualene: A precursor in the biosynthesis of sterols and triterpenoids.

Squalane: A hydrogenated form of squalene, commonly used in cosmetics and skincare products.

β-Carotene: A polyprenyl compound with antioxidative properties.

Coenzyme Q10: An essential component in the electron transport chain and a potent antioxidant.

Uniqueness: Squalene-2,3-diol is unique due to its specific diol structure, which imparts distinct chemical reactivity and biological activity

Eigenschaften

Molekularformel |

C30H52O2 |

|---|---|

Molekulargewicht |

444.7 g/mol |

IUPAC-Name |

2,6,10,15,19,23-hexamethyltetracosa-6,10,14,18,22-pentaene-2,3-diol |

InChI |

InChI=1S/C30H52O2/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29(31)30(7,8)32/h14-16,20-21,29,31-32H,9-13,17-19,22-23H2,1-8H3 |

InChI-Schlüssel |

GRPNWQFOKYUABH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC(C(C)(C)O)O)C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-Octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-2,5-methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol; 20-Deoxyitol B](/img/structure/B12428890.png)

![3-Methylbutyl (2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylidene-amino)pentanoyl]amino]-4-methylpentanoate dihydrochloride](/img/structure/B12428900.png)

![2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B12428907.png)